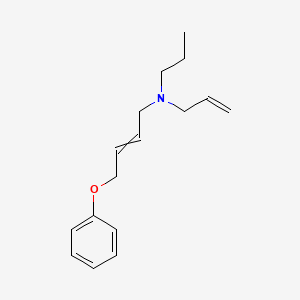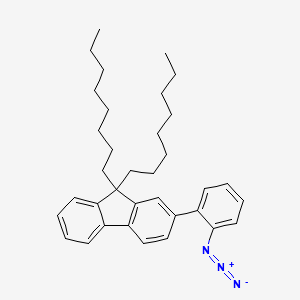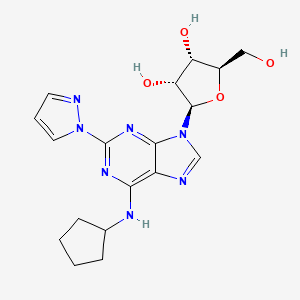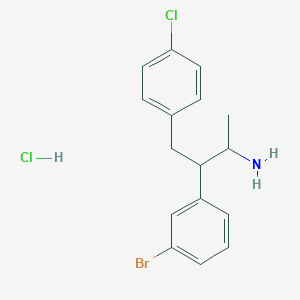![molecular formula C15H28N2O4 B12597896 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid CAS No. 650631-76-8](/img/structure/B12597896.png)
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of nonanedioic acid. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[222]octane can be synthesized through the reaction of ethylenediamine with formaldehyde, followed by cyclizationThe combination of these two compounds can be achieved through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the use of large-scale reactors where ethylenediamine and formaldehyde are reacted under high pressure and temperature. Nonanedioic acid is produced industrially through the oxidative cleavage of oleic acid using ozone or potassium permanganate .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid finds applications in multiple fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins
Mécanisme D'action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by stabilizing transition states and intermediates. The nonanedioic acid component can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is unique due to its combination of a strong nucleophilic catalyst with a dicarboxylic acid, providing both basic and acidic functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
650631-76-8 |
|---|---|
Formule moléculaire |
C15H28N2O4 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
1,4-diazabicyclo[2.2.2]octane;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H12N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-8-5-3-7(1)4-6-8/h1-7H2,(H,10,11)(H,12,13);1-6H2 |
Clé InChI |
JEDRSDBIEPEHSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN1CC2.C(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)


![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)

![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
